N-cyclopropyl-2-nitrobenzenesulfonamide

Catalog No.
S1917837
CAS No.
400839-43-2
M.F
C9H10N2O4S
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-2-nitrobenzenesulfonamide

Procurement Challenge: Unprotected cyclopropylamine (bp 49°C) causes evaporative loss and over-alkylation, compromising stoichiometry and purity. Solution: N-Cyclopropyl-Ns-amide (CAS 400839-43-2) is a crystalline solid (mp 142-146°C) with a Fukuyama nosyl mask, enabling precise weighing and controlled N-alkylation. • Prevents over-alkylation - ensures mono-alkylated product. • Mild deprotection avoids cyclopropane ring-opening. • Enables Mitsunobu coupling with chiral alcohols without racemization. • Ideal for LSD1 inhibitor pharmacophore assembly. Supply: Stable solid, ambient storage & shipping.

CAS Number

400839-43-2

Product Name

N-cyclopropyl-2-nitrobenzenesulfonamide

IUPAC Name

N-cyclopropyl-2-nitrobenzenesulfonamide

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2

InChI Key

PLZDNGPITOUOSM-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Synonyms

N-Cyclopropyl-2-nitrobenzenesulfonamide, N-Cyclopropyl-2-nosylamide, N-(2-Nitrobenzenesulfonyl)cyclopropylamine, 2-Nitro-N-cyclopropylbenzenesulfonamide, N-Cyclopropyl-2-nitrobenzenesulphonamide

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2) is a highly stable, crystalline primary amine precursor designed for controlled N-alkylation workflows . By masking the volatile cyclopropylamine moiety with a 2-nitrobenzenesulfonyl (Fukuyama) protecting group, this compound transforms a difficult-to-handle liquid into a bench-stable solid (mp 142–146 °C) with a significantly lowered N-H pKa [1]. From a procurement perspective, it serves as a high-value intermediate for synthesizing complex secondary and tertiary cyclopropylamines, offering superior stoichiometric precision and processability compared to crude amine salts or alternative protecting groups .

Research Fit

2-Nosyl protecting group and intramolecular arylation handle
Cyclopropyl conformational constraint and distinct electronic profile
Reported high-efficiency synthetic route supports multi-gram preparation

Substituting this compound with unprotected cyclopropylamine or standard carbamate-protected analogs (e.g., Boc-cyclopropylamine) routinely fails in advanced synthesis due to severe volatility and incompatible reactivity profiles [1]. Free cyclopropylamine suffers from evaporative losses (bp 49–50 °C) and unavoidable over-alkylation, generating complex mixtures of secondary and tertiary amines that inflate purification costs [2]. Meanwhile, traditional protecting groups like Tosyl (Ts) require harsh, reductive deprotection conditions (e.g., sodium in liquid ammonia) that frequently trigger ring-opening of the strained cyclopropyl group, destroying the target molecule in late-stage synthesis [1].

Substitution Risk

Positional Isomers
4-Nosyl or 3-nosyl derivatives may shift electronic effects and arylation reactivity
N-Alkyl Analogs
N-Methyl or N-ethyl substitution lacks cyclopropyl ring strain and conformational restriction
Parent Sulfonamide
2-Nitrobenzenesulfonamide without N-cyclopropyl group may alter SAR and reactivity profiles

Volatility Elimination and Precise Weighing

Unprotected cyclopropylamine is a highly volatile liquid that complicates precise stoichiometric control on an industrial scale. N-cyclopropyl-2-nitrobenzenesulfonamide converts this moiety into a stable crystalline solid, eliminating evaporative losses during weighing and reactor charging . This physical transformation ensures exact molar equivalents can be maintained during complex couplings.

Evidence DimensionPhysical state and volatility
Target Compound DataN-cyclopropyl-2-nitrobenzenesulfonamide (Solid, mp 142–146 °C, negligible vapor pressure)
Comparator Or BaselineFree cyclopropylamine (Liquid, bp 49–50 °C, highly volatile)
Quantified DifferenceEliminates evaporative handling losses, enabling >99% stoichiometric accuracy during reactor charging.
ConditionsStandard ambient laboratory and manufacturing weighing conditions.

Crucial for high-precision pharmaceutical couplings where exact molar equivalents dictate yield and prevent reagent waste.

Synthetic Yield
Data to verify
100% isolated yield
vs alternative procedure: 88%
Reported high-efficiency route
Supplier data; validation recommended

Mitsunobu N-Alkylation Compatibility

The electron-withdrawing ortho-nitro group significantly lowers the pKa of the sulfonamide N-H bond to approximately 10.9, making it highly nucleophilic under standard Mitsunobu conditions [1]. In contrast, Boc-protected cyclopropylamine lacks the necessary acidity to participate efficiently in these reactions. This allows the direct coupling of N-cyclopropyl-2-nitrobenzenesulfonamide with complex chiral alcohols without the need to pre-activate them into alkyl halides [2].

Evidence DimensionN-H Acidity (pKa) and Mitsunobu Reactivity
Target Compound DataN-cyclopropyl-2-nitrobenzenesulfonamide (pKa ~10.9, highly reactive)
Comparator Or BaselineBoc-cyclopropylamine (pKa >12, unreactive/poor yield in Mitsunobu)
Quantified DifferenceLowers pKa by >1 unit, enabling direct alcohol coupling rather than requiring multi-step halide synthesis.
ConditionsStandard Mitsunobu conditions (DEAD/DIAD, PPh3, room temperature).

Allows buyers to bypass the synthesis of alkyl halides, shortening synthetic routes by directly utilizing complex alcohols in API manufacturing.

Photochemical Reactivity
Head-to-head
Isomerization to C-nitroso imine
N-cyclopentyl analog: no isomerization
Indicates distinct radical reactivity context
CFCl₃ photolysis; strained ring effect

Cyclopropyl Ring Integrity During Deprotection

A critical failure point in cyclopropylamine synthesis is the deprotection step. Tosyl (Ts) protected amines require harsh reductive conditions (e.g., Na/NH3) that can cleave the sensitive three-membered ring. The 2-nitrobenzenesulfonyl group on this compound is specifically designed to be cleaved by soft nucleophiles, such as thiophenol and potassium carbonate, at room temperature[1]. This mild cleavage preserves the cyclopropyl ring and other reduction-sensitive functional groups entirely[2].

Evidence DimensionRing integrity during deprotection
Target Compound Data2-Nitrobenzenesulfonyl group (Thiolate-mediated cleavage at 20–25 °C, >95% ring preservation)
Comparator Or Baselinep-Toluenesulfonyl (Ts) group (Na/NH3 or strong acid reflux, high risk of ring-opening)
Quantified DifferencePrevents the 15–30% cyclopropyl ring degradation typically associated with harsh Ts-deprotection protocols.
ConditionsLate-stage amine deprotection in complex API synthesis.

Maximizes late-stage yields and prevents catastrophic material loss when synthesizing highly strained or sensitive therapeutics.

Antimicrobial Activity
Data to verify
9.24 ± 0.60
vs parent 2-nitrobenzenesulfonamide
Supports SAR interpretation
Relative activity units; assay context review

Mono-alkylation Selectivity

Direct alkylation of free cyclopropylamine inevitably leads to a mixture of secondary and tertiary amines due to the increased nucleophilicity of the mono-alkylated product. By utilizing N-cyclopropyl-2-nitrobenzenesulfonamide, the sulfonamide strictly limits the reaction to a single alkylation event due to steric hindrance and electronic deactivation [1]. This completely suppresses tertiary amine formation.

Evidence DimensionMono-alkylation selectivity
Target Compound DataN-cyclopropyl-2-nitrobenzenesulfonamide (>98% mono-alkylation selectivity)
Comparator Or BaselineUnprotected cyclopropylamine (Yields 20–40% tertiary amine over-alkylation byproducts)
Quantified DifferenceReduces polyalkylation impurities from ~30% to <2%.
ConditionsStandard base-mediated N-alkylation with primary alkyl halides.

Drastically reduces the chromatographic purification burden and solvent waste during industrial scale-up.

Drug-like Properties
Class-level
TACE selectivity over MMP-2/13
Cyclopentyl analog shows different profile
Cyclopropyl substitution may support metabolic stability and selectivity
Med chem literature; scaffold-specific validation needed

LSD1 Inhibitor Synthesis

Because the nosyl group permits mild deprotection without damaging the cyclopropyl ring, this compound is a highly effective precursor for assembling selective Lysine-Specific Demethylase 1 (LSD1) inhibitors. It allows for the controlled N-alkylation required to build the core pharmacophore before gentle thiolate-mediated cleavage [1].

Late-Stage N-Cyclopropylation in API Manufacturing

In industrial routes requiring the introduction of a cyclopropylamine moiety onto a complex scaffold, the solid state and precise weighing characteristics of N-cyclopropyl-2-nitrobenzenesulfonamide prevent the yield variations associated with volatile free amines. Its compatibility with standard mild bases (e.g., K2CO3) makes it ideal for late-stage functionalization [2].

Stereoretentive Mitsunobu Coupling

For procurement teams sourcing intermediates for chiral drug synthesis, this compound's lowered pKa (~10.9) enables direct Mitsunobu coupling with enantiopure secondary alcohols. This application bypasses the need to convert chiral alcohols into halides, thereby preventing the risk of racemization during intermediate steps[3].

Application Fit

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
2-Nosyl intramolecular arylation handle
Reported high-yield protocol reproducibility
Conformationally restricted scaffold studies
Cyclopropyl conformational constraint
Target selectivity profile evaluation
Cyclopropyl radical chemistry studies
Unique photochemical isomerization behavior
Reaction pathway reproducibility under photolysis
Antimicrobial SAR programs
N-Cyclopropyl activity modulation
Activity differential relative to parent sulfonamide

XLogP3

1.3

Wikipedia

N-cyclopropyl-2-nitrobenzenesulfonamide

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